![molecular formula C14H18N2O2 B2504843 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one CAS No. 1245569-00-9](/img/structure/B2504843.png)
2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one is a spiroquinazoline derivative, which is a class of compounds known for their unique three-dimensional architectures and potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of related spiroquinazoline compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related spiroquinazoline compounds involves the formation of 1,2-dihydroquinazoline-2-carboxylate derivatives followed by cyclization into spiro compounds. The synthesis starts from commercially available building blocks, such as protected amino acids and α-bromoacetophenones. A base-mediated tandem reaction including C-arylation and cyclization into indazole oxides is crucial, followed by ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin .
Molecular Structure Analysis
Structural studies of related compounds, such as the 4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, provide insights into the predominant tautomeric forms of these molecules. The regioselective reactions that lead to these structures suggest that similar processes could be involved in the formation of the spiroquinazoline , with a focus on the tautomeric stability and the three-dimensional conformation of the spiro center .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiroquinazoline derivatives are regioselective and yield tricyclic structures. The reactions start with precursors like amino-pyrazoles, which are then reacted with other components such as dimedone and aldehydes to afford the desired spiroquinazoline compounds. The regioselectivity of these reactions is crucial for obtaining the correct three-dimensional structure .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one are not directly discussed in the provided papers, the properties of related spiroquinazoline compounds can be inferred. These compounds are likely to have unique pharmacological properties due to their spirocyclic nature, which imparts a rigid and defined three-dimensional structure. The presence of quaternary carbon atoms and the potential for various tautomeric forms can also influence their chemical reactivity and physical properties such as solubility and stability .
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Supramolecular Aggregation : A study on fused pyrazoles, including similar compounds, highlighted their molecular conformations and how they aggregate in different structures, such as dimers and sheets, through hydrogen bonds and pi-pi stacking interactions (Low et al., 2004).
Synthesis and Applications in Multicomponent Reactions : Research has been conducted on the synthesis of novel diastereoselective tetrahydro-spiro compounds, demonstrating their utility in multicomponent reactions that involve the formation of selective multiple C–C bonds (Patel et al., 2020).
Antimicrobial Studies : A study involving the synthesis of new spiro pyran quinazolinone derivatives showed their potential in antimicrobial applications. These compounds were tested against various bacteria and fungi, exhibiting varying degrees of activity (Poojari et al., 2017).
Green Synthesis and Biological Relevance : Research on the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] investigated their spectral and X-ray crystallographic behaviors, focusing on their potential biological relevance (Sharma et al., 2016).
Fluorescent Spiro Compounds : An efficient synthesis of fluorescent spiro compounds, including those similar to the subject compound, was developed. These compounds are potentially significant in the field of fluorescence and imaging (Dabiri et al., 2011).
Eigenschaften
IUPAC Name |
2',2'-dimethylspiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)9-14(7-8-18-13)15-11-6-4-3-5-10(11)12(17)16-14/h3-6,15H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHARKNKHDMMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)NC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

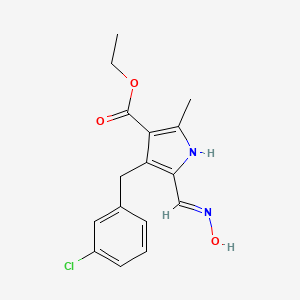
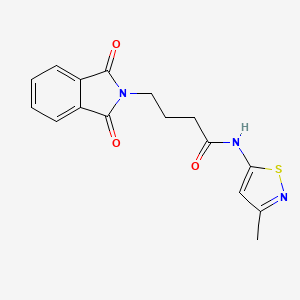
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)
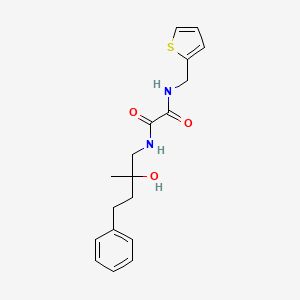
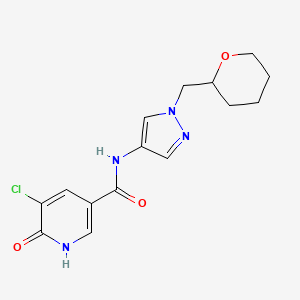


![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)
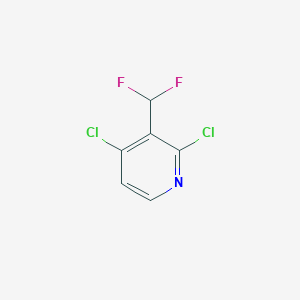


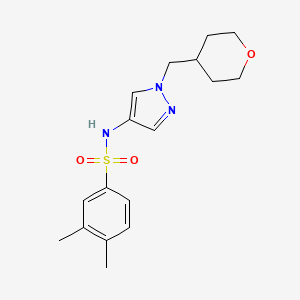
![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)